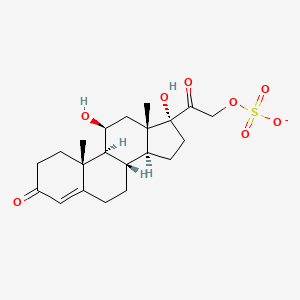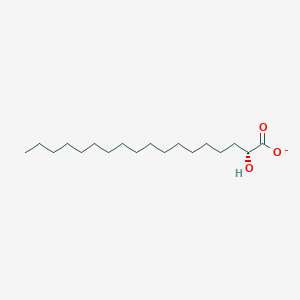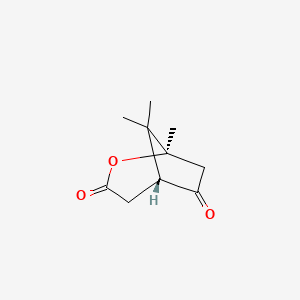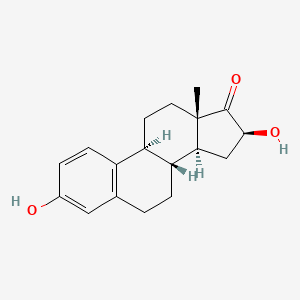
16beta-Hydroxyestrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16beta-hydroxyestrone is a 3-hydroxy steroid that is estrone substituted by a beta-hydroxy group at position 16. It has a role as an estrogen and a human xenobiotic metabolite. It is a 16beta-hydroxy steroid, a 3-hydroxy steroid, a 17-oxo steroid, a member of phenols and a secondary alpha-hydroxy ketone. It derives from an estrone. It derives from a hydride of an estrane.
16b-Hydroxyestrone belongs to the class of organic compounds known as estrogens and derivatives. These are steroids with a structure containing a 3-hydroxylated estrane. Thus, 16b-hydroxyestrone is considered to be a steroid lipid molecule. 16b-Hydroxyestrone is considered to be a practically insoluble (in water) and relatively neutral molecule. 16b-Hydroxyestrone has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, 16b-hydroxyestrone is primarily located in the membrane (predicted from logP) and cytoplasm. 16b-Hydroxyestrone can be biosynthesized from estrane and estrone.
Applications De Recherche Scientifique
Rheumatoid Arthritis and Systemic Lupus Erythematosus
Research has shown that in patients with rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE), there is a significant shift towards mitogenic estrogens, including 16beta-hydroxyestrone, in relation to endogenous antiestrogens. This shift likely contributes to the maintenance of the proliferative state in these diseases (Weidler et al., 2004).
Endometrial Carcinogenesis
16beta-Hydroxyestrone has been studied in the context of endometrial carcinogenesis. It was observed that mice treated with 16beta-hydroxyestrone, among other estrogens, showed significant development of adenocarcinomas. This suggests that 16beta-hydroxyestrone may play a role in promoting and progressing endometrial carcinogenesis in mice initiated with N-ethyl-N'-nitro-N-nitrosoguanidine (Takahashi et al., 2004).
Synovial Tissue Hyperplasia
Studies have found that different hydroxylated estrogen metabolites, including 16beta-hydroxyestrone, can interfere with monocyte proliferation. This interaction might modulate the immune response and play a role in synovial tissue hyperplasia in rheumatoid arthritis patients (Capellino et al., 2008).
Cardiovascular Protection
In postmenopausal women, the ratio of urinary 2-hydroxyestrone to 16alpha-hydroxyestrone, which includes 16beta-hydroxyestrone, is a significant predictor of systolic blood pressure. This finding may reflect the effects of 2-hydroxyestradiol, a potent inhibitor of vascular smooth muscle cell proliferation (Masi et al., 2006).
Oxidative Metabolism
The oxidative metabolites of estrogens formed by various human cytochrome P450 isoforms have been systematically characterized, including the formation of 16beta-hydroxyestrone. This research provides insight into the complex metabolism and potential physiological roles of these estrogen metabolites (Lee et al., 2003).
Propriétés
Numéro CAS |
966-06-3 |
|---|---|
Nom du produit |
16beta-Hydroxyestrone |
Formule moléculaire |
C18H22O3 |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
(8R,9S,13S,14S,16S)-3,16-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H22O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-16,19-20H,2,4,6-7,9H2,1H3/t13-,14-,15+,16+,18+/m1/s1 |
Clé InChI |
WPOCIZJTELRQMF-LFRCEIEQSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H](C2=O)O)CCC4=C3C=CC(=C4)O |
SMILES |
CC12CCC3C(C1CC(C2=O)O)CCC4=C3C=CC(=C4)O |
SMILES canonique |
CC12CCC3C(C1CC(C2=O)O)CCC4=C3C=CC(=C4)O |
Description physique |
Solid |
Synonymes |
16 alpha-hydroxyestrone 16 beta-hydroxyestrone 16-alpha-hydroxyestrone 16-hydroxyestrone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![11-(2-Oxopropylidene)-1,2,3,10,11,11a-hexahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine-5-one](/img/structure/B1260304.png)
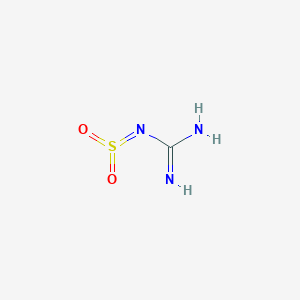
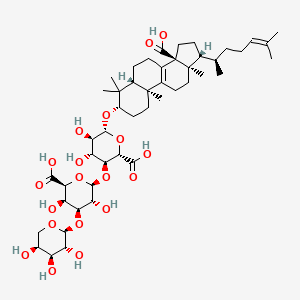
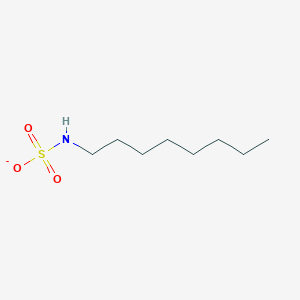
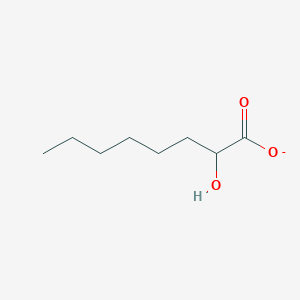
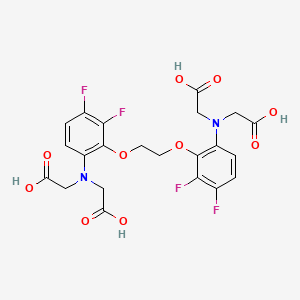
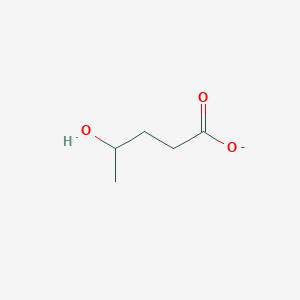
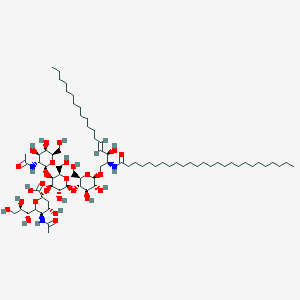
![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1260316.png)
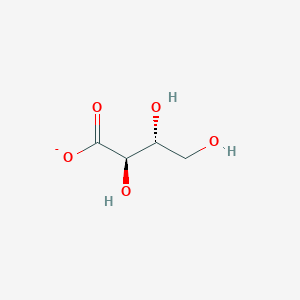
![(2Z)-2-[[4-(trifluoromethyl)anilino]methylidene]-7,7a-dihydro-6H-pyrrolo[2,1-b][1,3]thiazole-3,5-dione](/img/structure/B1260318.png)
